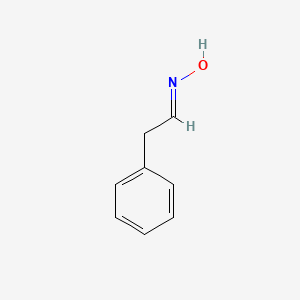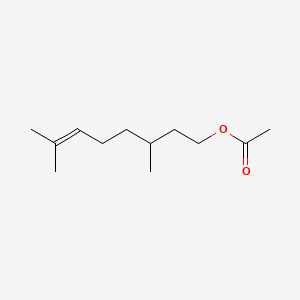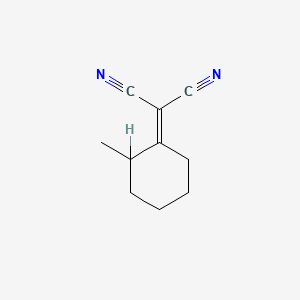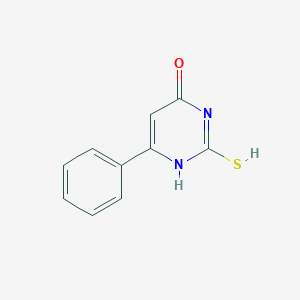
1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes diphenyl groups and dicarboximidothioic acid functionalities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid typically involves multiple steps, starting with the preparation of the piperazine core. Common synthetic routes include:
Reductive Amination: This method involves the reaction of piperazine with diphenylmethylamine under reductive conditions to form the diphenyl-substituted piperazine.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of piperazine with diphenylmethyl halides.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can also yield substituted piperazines.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets. In biological systems, it can modulate ion channels by binding to receptor sites, altering the flow of ions across cell membranes. This modulation can affect cellular signaling pathways, leading to various physiological effects . The compound’s ability to chelate metal ions also plays a role in its mechanism of action in coordination chemistry .
Comparaison Avec Des Composés Similaires
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid can be compared with other piperazine derivatives, such as:
1,4-Diphenylpiperazine: Similar in structure but lacks the dicarboximidothioic acid groups, making it less versatile in certain applications.
1-Benzhydryl-4-benzylpiperazine: Contains different substituents, leading to variations in chemical reactivity and biological activity.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Incorporates a pyridine ring, which can enhance its coordination properties with metals.
The uniqueness of this compound lies in its combination of diphenyl and dicarboximidothioic acid functionalities, providing a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSIZWZVYVUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile](/img/structure/B7772076.png)

![11H-Benzo[a]carbazole](/img/structure/B7772092.png)




![N-(4-fluorophenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7772133.png)
![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)



![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)
